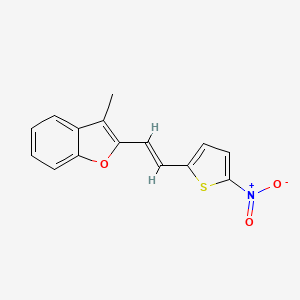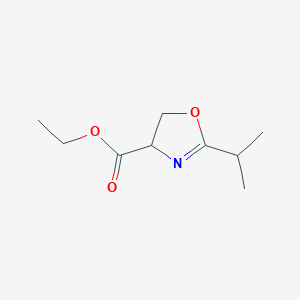
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of ethyl 2-isopropyl-4-oxobutanoate with hydroxylamine hydrochloride under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in organic synthesis .
Aplicaciones Científicas De Investigación
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-ethyl-4,5-dihydrooxazole-4-carboxylate
- Ethyl 2-methyl-4,5-dihydrooxazole-4-carboxylate
- Ethyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate
Uniqueness
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
GCKQAAQUVZSXDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1COC(=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
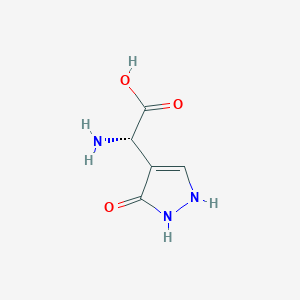
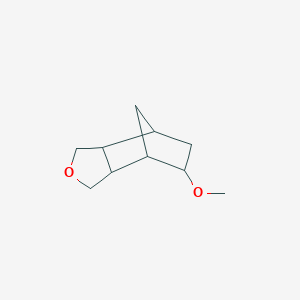
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
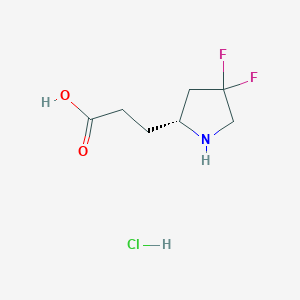
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
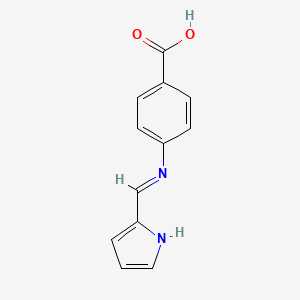
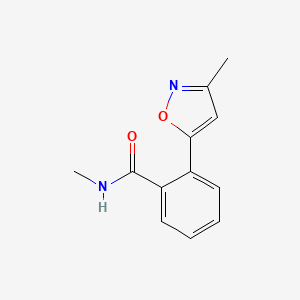
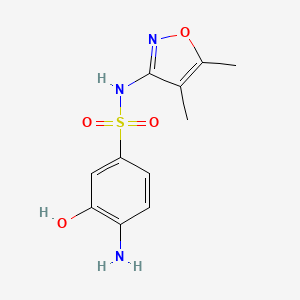
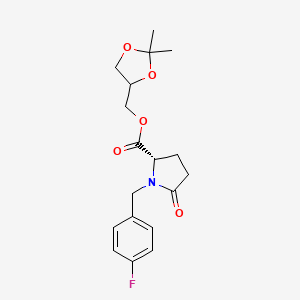

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
